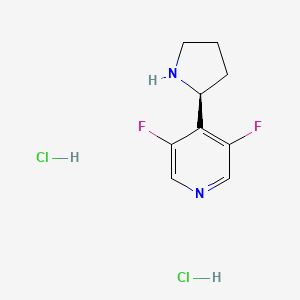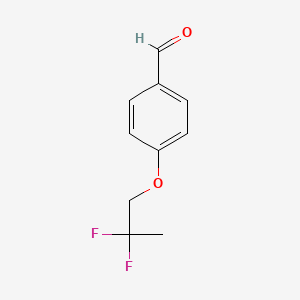![molecular formula C67H86N2O18S2 B14034429 5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cisatracurium besilate is a non-depolarizing neuromuscular-blocking agent used primarily as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is one of the ten isomers of the parent molecule, atracurium, and is known for its intermediate duration of action .
Preparation Methods
The preparation of cisatracurium besilate involves several synthetic steps. One method includes the following steps :
Dissolving R-tetrahydropapaverine-N-acetyl-L-leucine salt: The pH is adjusted with an alkaline solution, and the mixture is reacted with 3-bromomethyl propionate and alkali to obtain an intermediate.
Hydrolyzing the intermediate: This step reduces isomer impurity content and improves reaction yield.
Methylation: The intermediate is reacted with a methylating reagent to obtain another intermediate.
Final reaction: The intermediate is reacted with a catalyst and a dehydrating agent to obtain cisatracurium besilate.
Chemical Reactions Analysis
Cisatracurium besilate undergoes several types of chemical reactions, including:
Hofmann degradation: This is a temperature- and pH-dependent chemical degradation process that occurs spontaneously in plasma and tissues.
Hydrolysis: The compound can be hydrolyzed under specific conditions to form various intermediates.
Common reagents used in these reactions include alkaline solutions, methylating reagents, and catalysts. The major products formed from these reactions include various intermediates and the final cisatracurium besilate compound .
Scientific Research Applications
Cisatracurium besilate has several scientific research applications:
Medicine: It is widely used as a muscle relaxant during surgeries and in intensive care units.
Cancer Research: Studies have shown that cisatracurium besilate can enhance TRAIL-induced apoptosis of gastric cancer cells via p53 signaling.
Pharmaceutical Stability Studies: Research has been conducted on the stability of cisatracurium besilate solutions to prevent drug shortages.
Mechanism of Action
Cisatracurium besilate acts by binding competitively to cholinergic receptors on the motor end-plate, blocking acetylcholine from accessing these receptors . This prevents the development of an end-plate potential, thereby inhibiting neuromuscular transmission. The compound is metabolized primarily through Hofmann degradation .
Comparison with Similar Compounds
Cisatracurium besilate is compared with other neuromuscular-blocking agents such as atracurium and vecuronium:
Atracurium: Cisatracurium besilate is more potent and has a lower propensity to cause histamine release compared to atracurium.
Vecuronium: Cisatracurium besilate is associated with a faster recovery after continuous infusion in intensive care patients.
Similar compounds include:
Properties
Molecular Formula |
C67H86N2O18S2 |
|---|---|
Molecular Weight |
1271.5 g/mol |
IUPAC Name |
5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C53H72N2O12.2C7H8O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*1-6-2-4-7(5-3-6)11(8,9)10/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |
InChI Key |
OPIVMDCYJDIKDQ-NVYWYWNDSA-L |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


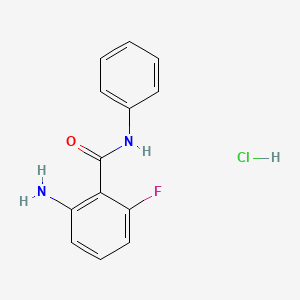
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)

![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
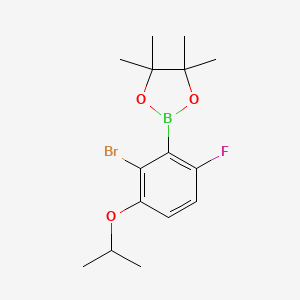
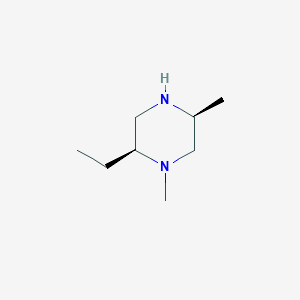
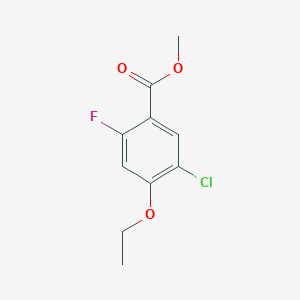
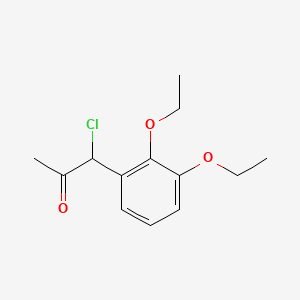
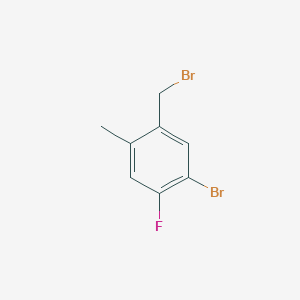
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
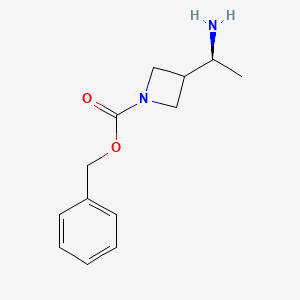
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)
